molecular formula C26H33FN4O4 B2695969 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide CAS No. 896360-52-4

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide

Cat. No. B2695969
CAS RN: 896360-52-4
M. Wt: 484.572
InChI Key: VFEVOOCRLVLNER-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide is a useful research compound. Its molecular formula is C26H33FN4O4 and its molecular weight is 484.572. The purity is usually 95%.
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Scientific Research Applications

Fluorophenylpiperazine Derivatives

Compounds containing the fluorophenylpiperazine moiety, similar to the one mentioned, have been extensively studied for their potential therapeutic applications. For example, derivatives of N-aryl-N'-benzylpiperazines have been evaluated as potential antipsychotic agents, demonstrating significant affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors. These compounds showcase a blend of peripheral and central activities, hinting at their complex pharmacological profiles and the potential for developing new therapeutics in the realm of neuropsychiatric disorders (Reitz et al., 1995).

Antimicrobial Applications

The antimicrobial potential of fluorophenylpiperazine derivatives has also been explored. For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids demonstrated significant antibacterial activity, indicating the utility of these compounds in addressing infectious diseases (Rameshkumar et al., 2003).

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provide foundational knowledge for the development of new chemicals with enhanced biological activities. These studies offer insights into the molecular configurations and interactions that are crucial for the compound's biological functions and potential applications in drug development (Faizi et al., 2016).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O4/c1-18(2)9-10-28-25(32)26(33)29-16-22(19-3-8-23-24(15-19)35-17-34-23)31-13-11-30(12-14-31)21-6-4-20(27)5-7-21/h3-8,15,18,22H,9-14,16-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEVOOCRLVLNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide

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